molecular formula C13H10N2O B1606695 1-Phenyl-5-hydroxybenzimidazole CAS No. 69445-45-0

1-Phenyl-5-hydroxybenzimidazole

Cat. No.: B1606695
CAS No.: 69445-45-0
M. Wt: 210.23 g/mol
InChI Key: OQAPWZCMAFFBBL-UHFFFAOYSA-N
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Description

1-Phenyl-5-hydroxybenzimidazole is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenyl-5-hydroxybenzimidazole, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzimidazole precursors with phenol derivatives under acidic or basic conditions. For reproducibility, precise control of temperature (70–90°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios (1:1.2 for benzimidazole to phenol) are critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
  • Data Contradiction Note : Discrepancies in yields (40–75%) across studies may arise from variations in catalyst choice (e.g., p-toluenesulfonic acid vs. HCl) or reaction time optimization (6–24 hours) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (broad singlet at δ 9.5–10.5 ppm).
  • FT-IR : Confirm O-H stretching (3200–3400 cm⁻¹) and benzimidazole C=N absorption (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 235.0984) .
    • Standardization Tip : Compare experimental data with computational simulations (e.g., Gaussian 09) to resolve ambiguities in tautomeric forms .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Recrystallization using ethanol/water (7:3 v/v) removes unreacted precursors, while preparative HPLC (C18 column, acetonitrile/water gradient) resolves structurally similar impurities .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound derivatives be resolved?

  • Methodological Answer :

Conduct dose-response assays (IC₅₀ determination) under standardized cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial).

Compare SAR studies: Substituents like electron-withdrawing groups (-NO₂) enhance antimicrobial activity, while bulky aryl groups improve anticancer potency .

Validate mechanisms via molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., Topoisomerase II) .

Q. What experimental designs are recommended for studying the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Synthesis : React the compound with metal salts (e.g., ZnCl₂, CuSO₄) in methanol at 60°C.
  • Characterization : Use UV-Vis (d-d transitions) and cyclic voltammetry to confirm metal-ligand charge transfer.
  • Application : Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can computational modeling address discrepancies in predicting the compound’s solubility and bioavailability?

  • Methodological Answer :

  • QSAR Models : Train datasets using experimental logP and solubility values to refine predictive accuracy.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to assess membrane permeability .
  • Validation : Cross-check with in vitro Caco-2 cell permeability assays .

Q. What strategies resolve contradictions in spectral data between synthesized batches of this compound?

  • Methodological Answer :

Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

Use X-ray crystallography to confirm solid-state structure and hydrogen bonding patterns.

Analyze batch-specific impurities via LC-MS and adjust synthetic protocols (e.g., inert atmosphere for oxidation-sensitive intermediates) .

Q. Methodological Resources

  • Synthesis Protocols : Ref.
  • Biological Assays : Ref.
  • Computational Tools : Ref.

Properties

CAS No.

69445-45-0

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

1-phenylbenzimidazol-5-ol

InChI

InChI=1S/C13H10N2O/c16-11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h1-9,16H

InChI Key

OQAPWZCMAFFBBL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)O

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)O

Origin of Product

United States

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